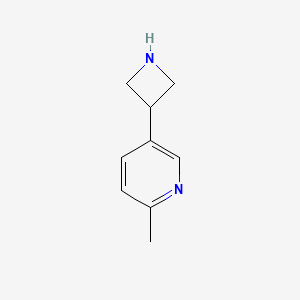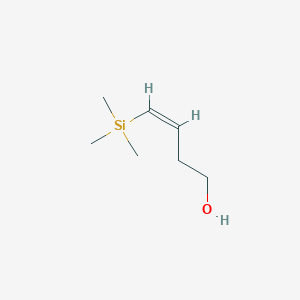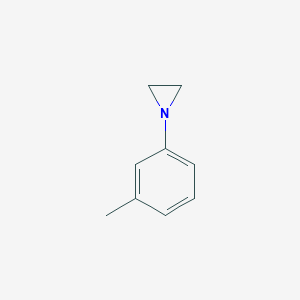![molecular formula C6H8N4 B11923879 1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923879.png)
1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines a pyrazole ring fused with a pyrimidine ring. The presence of these fused rings imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for drug discovery and development.
准备方法
The synthesis of 1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of formimidate derivatives with hydrazine hydrate in ethanol . This method yields the pyrazolopyrimidine scaffold, which can then be further modified to introduce the methyl group at the desired position. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet commercial demands.
化学反应分析
1-Methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with enhanced biological activity or modified chemical properties .
科学研究应用
1-Methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of key substrates involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy. Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site, with essential hydrogen bonding interactions contributing to its inhibitory activity .
相似化合物的比较
1-Methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also features a fused pyrazole-pyrimidine scaffold and has shown potent CDK2 inhibitory activity.
Thioglycoside derivatives: These compounds incorporate sugar moieties into the pyrazolopyrimidine scaffold, enhancing their cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific structural features and its ability to selectively inhibit CDK2, making it a valuable tool in cancer research and drug development.
属性
分子式 |
C6H8N4 |
|---|---|
分子量 |
136.15 g/mol |
IUPAC 名称 |
1-methyl-2,3-dihydropyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H8N4/c1-10-6-5(3-9-10)2-7-4-8-6/h2,4,9H,3H2,1H3 |
InChI 键 |
AZLLNLITHIIZIY-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC=NC=C2CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923803.png)
![4-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11923806.png)



![1-aminospiro[2.2]pentane-1-carboxylic Acid](/img/structure/B11923836.png)




![7aH-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11923872.png)

![Imidazo[1,2-A]pyridin-5-ylmethanamine](/img/structure/B11923885.png)
